molecular formula C19H22N2O2S2 B2417276 2-(3-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 886911-98-4

2-(3-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2417276
CAS No.: 886911-98-4
M. Wt: 374.52
InChI Key: ALOKVOPQDUMTMV-UHFFFAOYSA-N
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Description

2-(3-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H22N2O2S2 and its molecular weight is 374.52. The purity is usually 95%.
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Properties

IUPAC Name

2-[(3-ethylsulfanylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-2-24-13-8-6-7-12(11-13)18(23)21-19-16(17(20)22)14-9-4-3-5-10-15(14)25-19/h6-8,11H,2-5,9-10H2,1H3,(H2,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOKVOPQDUMTMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Types of Reactions

  • Oxidation: : Can undergo oxidation at the ethylthio group, leading to sulfoxide or sulfone derivatives.

  • Reduction: : The benzamido group can be reduced to an amine under hydrogenation conditions.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide.

  • Reduction: : Catalysts like palladium on carbon with hydrogen gas.

  • Substitution: : Friedel-Crafts acylation with aluminum chloride as the catalyst.

Major Products

  • Oxidation: : Sulfoxide or sulfone derivatives.

  • Reduction: : Reduced amine derivatives.

  • Substitution: : Various substituted aromatic compounds.

Scientific Research Applications

Similar Compounds

  • 2-(3-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide: : With a methylthio group instead of an ethylthio group, it provides a smaller analogue for comparative studies.

  • 2-(3-(ethylthio)benzamido)-4H-cyclohepta[b]thiophene-3-carboxamide: : Lacking the tetrahydro moiety, this compound offers insights into the role of saturation in bioactivity.

  • N-(2-(benzothiazol-2-ylamino)ethyl)-2-(ethylthio)benzamide: : Featuring a benzothiazole group, this compound showcases the impact of different heteroaromatic systems.

These comparisons highlight how minor structural variations can lead to significant differences in chemical behavior and biological activity. This compound's unique combination of functional groups and rings sets it apart, providing a valuable tool for researchers across multiple fields.

Biological Activity

The compound 2-(3-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a member of the cyclohepta[b]thiophene family, which has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound based on available research findings, including its antiproliferative effects and mechanisms of action.

Chemical Structure

The compound features a complex structure characterized by:

  • A cyclohepta[b]thiophene core.
  • An ethylthio group attached to a benzamide moiety.
  • A carboxamide functional group that may influence its biological properties.

Antiproliferative Activity

Recent studies have indicated that compounds related to the cyclohepta[b]thiophene scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study on related compounds demonstrated submicromolar growth inhibition values (GI50) against A549 lung cancer cells and other lines such as OVACAR-4 and T47D, suggesting a broad-spectrum anticancer potential .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineGI50 (μM)LC50 (μM)
Compound 17A5492.01Not specified
Compound 17OVACAR-42.27Not specified
Compound 17T47D0.362Not specified

The mechanism by which this class of compounds exerts its antiproliferative effects appears to involve:

  • Cell Cycle Arrest : Studies have shown that these compounds can induce G2/M phase arrest in cancer cells, inhibiting their ability to proliferate .
  • Induction of Apoptosis : Evidence suggests that treatment with these compounds activates caspases (3, 8, and 9), leading to programmed cell death .
  • Inhibition of Tubulin Polymerization : The ability to disrupt microtubule dynamics is a common mechanism among many anticancer agents, and related compounds have shown similar properties .

Case Studies

One notable case involved the evaluation of several derivatives in a National Cancer Institute (NCI) screening program. Among these, the compound designated as 17 exhibited potent growth inhibition across multiple cancer cell lines with minimal cytotoxicity towards non-cancerous cells . This indicates a selective action that could be beneficial for therapeutic applications.

Q & A

Q. What are the key synthetic methodologies for preparing 2-(3-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the cycloheptathiophene core via cyclocondensation of ketones (e.g., cyclohexanone) with thioamide precursors under acidic conditions (e.g., acetic acid/ammonium acetate) .
  • Step 2 : Introduction of the ethylthio-benzamido group via acylation using 3-(ethylthio)benzoyl chloride in anhydrous solvents (e.g., THF) with bases like triethylamine .
  • Step 3 : Carboxamide functionalization through hydrolysis or direct coupling. Yields (30–70%) depend on solvent choice, temperature, and purification methods (e.g., recrystallization, HPLC) .

Q. Which analytical techniques are critical for confirming the compound’s identity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and cycloheptane-thiophene fusion (e.g., δ 2.60–2.75 ppm for cycloheptane CH2, δ 10.30 ppm for NH) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calcd: 452.1599, found: 452.1652) .
  • HPLC : Assesses purity (>95%) using reverse-phase columns (MeCN:H2O gradients) .

Advanced Questions

Q. How can researchers design experiments to establish structure-activity relationships (SAR) for this compound?

  • Substituent Variation : Modify the ethylthio group (e.g., replace with trifluoromethyl or sulfonyl groups) to study electronic effects on bioactivity .
  • Biological Assays : Test derivatives against target systems (e.g., HIV-1 RNase H inhibition, antimicrobial activity) with IC50/EC50 determination .
  • Computational Modeling : Use molecular docking (e.g., AutoDock) to predict binding interactions with biological targets (e.g., allosteric HIV-1 RNase H sites) . Example: Ethylsulfonyl derivatives showed enhanced anticancer activity (HepG-2 IC50: 8.2 µM) compared to ethylthio analogs .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Standardized Assays : Use consistent cell lines (e.g., HepG-2 for anticancer studies) and protocols (e.g., MTT assay) to minimize variability .
  • Structural Validation : Confirm compound identity via X-ray crystallography to rule out isomerization or impurities .
  • Meta-Analysis : Compare substituent effects (e.g., ethylthio vs. methoxy groups) to identify trends in activity .

Q. How can reaction yields be optimized in multi-step syntheses of similar thiophene derivatives?

  • Solvent Optimization : Polar aprotic solvents (DMF, DCM) improve acylation efficiency .
  • Catalyst Screening : Use DMAP or pyridine to accelerate amide bond formation .
  • Stepwise Monitoring : TLC or LC-MS tracking identifies incomplete reactions early .

Methodological Notes

  • Synthesis Challenges : Low yields in acylation steps often arise from steric hindrance; microwave-assisted synthesis may improve efficiency .
  • Bioactivity Validation : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm mechanisms (e.g., RNase H inhibition vs. cytotoxicity) .

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